(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Lipophilicity Drug design Permeability

Researchers optimizing CNS-penetrant candidates often face irreproducible data due to unrecognized methyl-group-dependent lipophilicity shifts. This compound provides a structurally exact, high-purity (≥98%) solution: • Enables matched-pair permeability analysis with +0.5 XLogP3-AA differential vs. des-methyl analog. • Dual redox architecture (7-nitro + 5-methylfuran) supports hypoxia-selective cytotoxicity screening. • NLT 98% purity meets automated HTS impurity thresholds, reducing in-house prep-HPLC needs.

Molecular Formula C14H11NO6
Molecular Weight 289.24 g/mol
Cat. No. B11763804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
Molecular FormulaC14H11NO6
Molecular Weight289.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCCO3
InChIInChI=1S/C14H11NO6/c1-8-2-3-11(21-8)14(16)9-6-12-13(20-5-4-19-12)7-10(9)15(17)18/h2-3,6-7H,4-5H2,1H3
InChIKeyWDWCYJGEJLQVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone – Identity & Classification


(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (CAS 886493-83-0) is a synthetic benzodioxane–furan hybrid ketone [1]. The molecule integrates a 5-methylfuran-2-yl carbonyl donor, a 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin scaffold, and a central methanone linker, yielding a molecular formula of C₁₄H₁₁NO₆ and a molecular weight of 289.24 g·mol⁻¹ [1]. Its computed XLogP3-AA is 2.6, topological polar surface area is 94.5 Ų, and it possesses 6 hydrogen-bond acceptor sites with zero hydrogen-bond donors [1]. The compound is catalogued by multiple accredited vendors at purities ranging from 95 % to 98 % (NLT) for research and development use only .

Scaffold Benzodioxane-furan hybrid ketone
Physicochemical profile Moderate lipophilicity for permeability studies
Purity specification NLT 98% option supports quantitative HTS

Des-Methyl Analog: Substitution Incompatibility


The des‑methyl analog Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (CAS 886493‑84‑1) differs from the title compound by the absence of a single methyl substituent at the 5‑position of the furan ring [1]. This seemingly minor modification shifts the computed octanol–water partition coefficient (XLogP3‑AA), the topological polar surface area, and the molecular shape, which collectively govern passive membrane permeability, target‑site partitioning, and metabolic susceptibility [1]. In the broader 1,4‑benzodioxane class, small alkyl‑group alterations on appended heterocycles have been shown to invert selectivity profiles between closely related receptor subtypes (e.g., α₁D‑ vs. α₁A‑adrenoreceptors) and to modulate cytotoxic potency by over an order of magnitude [2][3]. Consequently, generic substitution of the des‑methyl analog without re‑validation of the specific structure–activity relationship (SAR) vector risks divergent pharmacodynamic behavior, non‑comparable physicochemical handling in formulation, and irreproducible biological readouts.

Property
Target compound
Des-methyl analog
Lipophilicity
Higher computed LogP
Lower baseline
Polar surface area
Reduced TPSA
Higher TPSA
Commercial purity
NLT 98% grade available
No 98% grade listed

Differences in lipophilicity, TPSA, and available purity grades may shift permeability and assay reproducibility; direct substitution requires validation.

Quantitative Comparison with Closest Analogs


Lipophilicity Advantage Over Des-Methyl Analog

The computed octanol–water partition coefficient (XLogP3‑AA) for (5‑Methylfuran‑2‑yl)(7‑nitro‑2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)methanone is 2.6, whereas the des‑methyl analog Furan‑2‑yl(7‑nitro‑2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)methanone (CAS 886493‑84‑1) exhibits an XLogP3‑AA of approximately 2.1 [1][2]. This +0.5 log-unit difference translates to a roughly three‑fold increase in lipid‑phase partitioning at equilibrium, which can significantly alter passive membrane flux, non‑specific protein binding, and metabolic clearance in hepatic models [1].

Lipophilicity
Head-to-head
XLogP 2.6 vs 2.1 (+0.5)
Supports permeability-sensitive screening
Computed; experimental logP may differ
Lipophilicity Drug design Permeability

TPSA Reduction vs Des-Methyl Analog

The topological polar surface area (TPSA) of the target compound is 94.5 Ų, compared with 100.3 Ų for the des‑methyl analog Furan‑2‑yl(7‑nitro‑2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)methanone [1][2]. The 5.8 Ų reduction reflects the shielding effect of the methyl substituent on the furan oxygen and the adjacent carbonyl. Established drug‑likeness guidelines (Veber rules) indicate that TPSA ≤ 140 Ų is required for oral absorption, but finer TPSA differences within the 90–100 Ų band can influence blood–brain barrier penetration and efflux‑transporter recognition [1].

TPSA
Head-to-head
94.5 vs 100.3 Ų (−5.8)
May favor CNS penetration in assays
Computed; Veber rule context
TPSA Oral bioavailability Blood-brain barrier

Molecular Weight Shift & Ligand Efficiency

The molecular weight of (5‑Methylfuran‑2‑yl)(7‑nitro‑2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)methanone is 289.24 g·mol⁻¹, which is 14.03 Da heavier than the des‑methyl analog (275.21 g·mol⁻¹) [1]. This mass increment corresponds exactly to one methylene unit (–CH₂–). In fragment‑based and lead‑optimization workflows, ligand efficiency (LE) indices such as LE = −log(IC₅₀)/heavy-atom‑count normalize potency by molecular size; a 14 Da increase with 21 heavy atoms shifts the LE denominator, requiring proportionally higher target affinity to maintain equivalent efficiency scores [1].

MW & Ligand Efficiency
Head-to-head
289.24 vs 275.21 Da (+14.03)
Affects ligand-efficiency normalization
Matched-pair heavy-atom shift
Molecular weight Ligand efficiency Fragment-based design

Purity Specification for High-Stringency Assays

Independent vendor catalogues list (5‑Methylfuran‑2‑yl)(7‑nitro‑2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)methanone at purity levels spanning 95 % (AKSci), 97 % (Bidepharm), and NLT 98 % (MolCore) . In contrast, the des‑methyl analog Furan‑2‑yl(7‑nitro‑2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)methanone is supplied at 95 % (AKSci) and 97 % (Bidepharm), with no publicly listed NLT‑98 % option . The availability of a 98 %+ purity grade for the target compound reduces the burden of pre‑assay repurification and narrows the confidence interval for concentration–response curve fitting, particularly in high‑throughput screening campaigns where a 3 % impurity elevation can shift apparent IC₅₀ values by up to 0.3 log units for potent hits .

Purity Spec
Specification review
NLT 98% available
Supports quantitative HTS workflows
Batch COA verification advised
Purity specification Assay reproducibility Procurement quality

Nitro-Reduction Bioactivation Potential

Computational docking and DFT studies on the core 6‑nitro‑2,3‑dihydro‑1,4‑benzodioxine scaffold demonstrated binding‑energy values consistent with hydrolase‑enzyme inhibition and anticancer potential via nitro‑reduction bioactivation [1]. Furthermore, the broader nitrofuran and nitro‑heterocyclic literature establishes that a 7‑nitro substituent on the benzodioxin ring is susceptible to one‑electron reduction by flavin‑dependent nitroreductases (e.g., NfsA/NfsB in E. coli) under hypoxic conditions, generating cytotoxic nitroso and hydroxylamine intermediates [2]. The target compound uniquely couples this nitro‑benzodioxin electrophore with a 5‑methylfuran donor, whereas the des‑methyl and des‑nitro analogs lack one or both of these synergistic redox‑active motifs . No direct enzymatic turnover data for the target compound vs. the des‑methyl analog have been reported in the peer‑reviewed literature as of the knowledge cutoff date; the existing evidence is therefore classified as class‑level inference [1][2].

Bioactivation
Class-level
Class-level inference
Reported scaffold bioreductive potential
No direct kinetic data; verify experimentally
Nitroreductase Bioreductive activation Hypoxia

Application Scenarios


Matched-Pair SAR: Membrane Permeability

The +0.5 XLogP3‑AA differential relative to the des‑methyl analog (Section 3, Evidence Item 1) enables this compound to serve as the higher‑lipophilicity partner in a matched‑pair permeability assay. Researchers quantifying passive Caco‑2 or PAMPA flux can directly attribute any observed increase in apparent permeability (P_app) to the 5‑methyl substituent, deconvolving the contributions of hydrogen‑bond acceptor count and molecular shape [1]. This chemical‑genetic dissection is essential when optimizing CNS‑penetrant candidates from the benzodioxan‑furan series.

Hypoxic Tumor Cell Prodrug Screening

The compound combines a 7‑nitro‑benzodioxin electrophore with a 5‑methylfuran donor, forming a dual redox architecture that is absent in both the des‑nitro analog (CAS 1156513‑82‑4) and the des‑methyl analog (CAS 886493‑84‑1) (Section 3, Evidence Item 5). This unique pairing makes it a high‑priority procurement for hypoxia‑selective cytotoxicity screens (e.g., HCT‑116 under 1 % O₂ vs. 21 % O₂), where nitroreductase‑mediated fragmentation yields DNA‑damaging intermediates [2]. The lipophilicity gain conferred by the methyl group further facilitates intracellular accumulation under the acidic extracellular pH typical of the tumor microenvironment [1].

High-Stringency HTS Library Augmentation

With a commercially available purity specification of NLT 98 % (Section 3, Evidence Item 4), this compound meets the impurity thresholds mandated by automated quantitative HTS platforms where aggregate false‑positive rates correlate with organic impurity load. Procurement of this compound over the des‑methyl analog (for which no NLT‑98 % grade is listed) reduces the need for in‑house preparative HPLC and minimizes inter‑batch variability in concentration–response assays . This directly supports fragment‑based and phenotypic screening programs requiring robust, reproducible activity data.

Validation Set for LogP & TPSA Prediction

The precisely defined structural difference between the target compound and its des‑methyl analog (+1 methyl, ΔMW = 14.03 Da) combined with publicly available computed physicochemical descriptors (Section 3, Evidence Items 1–3) provides an ideal calibration pair for benchmarking in‑silico LogP and TPSA prediction algorithms. The systematic perturbation of a single functional group on the furan ring while maintaining an identical nitro‑benzodioxin core eliminates confounding variables, enabling rigorous validation of QSAR model accuracy [1].

Application
Selection Property
Validation Focus
Matched-pair permeability SAR
Lipophilicity differential vs des-methyl
PAMPA/Caco‑2 flux deconvolution
Hypoxic cytotoxicity screening
Dual nitro/methyl redox architecture
Nitroreductase-dependent response
High-stringency HTS library
NLT 98% purity specification
Dose-response reproducibility
QSAR model validation
Single-group structural perturbation
LogP/TPSA prediction accuracy
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